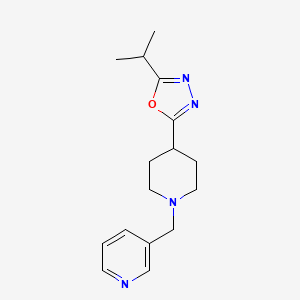![molecular formula C16H21N3O3 B6504630 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea CAS No. 894005-27-7](/img/structure/B6504630.png)
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea (OPM) is an organic compound belonging to the pyrrolidinone family. It is a synthetic compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. OPM has been found to possess several unique properties, including a high degree of solubility in organic solvents, a low molecular weight, and a strong affinity for polar and non-polar solvents. This compound has also been found to exhibit a wide range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.
科学研究应用
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. In drug design, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has been used to study the structure-activity relationships of various drug molecules. In medicinal chemistry, it has been used to investigate the interactions between drug molecules and their target proteins. In biochemistry, it has been used to study the effects of various drugs on the biochemical pathways of living organisms.
作用机制
The mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea is not well understood. However, it is believed to interact with various cellular proteins, leading to changes in their function. These changes can alter the activity of the proteins, leading to changes in the biochemical pathways of the organism.
Biochemical and Physiological Effects
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has been found to have several biochemical and physiological effects. In cells, it has been found to interact with various proteins, leading to changes in their activity. This can lead to changes in the biochemical pathways of the organism, leading to changes in its physiology. 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has also been found to have an inhibitory effect on several enzymes, leading to changes in their activity.
实验室实验的优点和局限性
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea has several advantages for laboratory experiments. It is a low molecular weight compound, making it easy to handle and store. It has a high degree of solubility in organic solvents, making it suitable for a variety of experiments. It also has a strong affinity for polar and non-polar solvents, making it suitable for use in a variety of solvents. 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea also has a wide range of biochemical and physiological effects, making it a potentially useful tool for laboratory experiments.
However, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea also has several limitations for laboratory experiments. It is a synthetic compound, and its effects have not been fully studied. In addition, it has not been approved for use as a drug, and its use in humans is not recommended.
未来方向
The potential of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea as a tool for laboratory experiments is still largely unexplored. Future research should focus on further studying its biochemical and physiological effects, as well as its potential applications in drug design and medicinal chemistry. In addition, further research should focus on understanding the mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea and its potential therapeutic applications. Finally, further research should focus on optimizing the synthesis process to produce 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea in larger quantities.
合成方法
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea is typically synthesized through a multi-step process involving several organic reactions. The first step involves the formation of a nitrile from a phenylpyrrolidone and an aldehyde. This is followed by a reaction with an oxalylchloride to form an oxalylurea. Finally, the product is purified by recrystallization in an organic solvent. This method has been successfully used to synthesize 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea in large quantities.
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-3,5-6,12,14H,4,7-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVNHFKMWHTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-chlorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504549.png)
![3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504560.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6504566.png)
![2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6504576.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6504585.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride](/img/structure/B6504592.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B6504600.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6504605.png)

![N-(2,3-dimethylphenyl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B6504612.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504624.png)
![2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6504645.png)
![N-[4-({3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6504653.png)
![1-(3-methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504656.png)